

Comparative Cross-Reactivity Profile of 2-Aminoadamantane Hydrochloride and Structurally Related Compounds

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Compound of Interest

Compound Name: 2-Aminoadamantane
hydrochloride

Cat. No.: B089264

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This guide provides a comparative analysis of the cross-reactivity of **2-Aminoadamantane hydrochloride** with various receptors. Due to a scarcity of direct and comprehensive cross-reactivity studies for **2-Aminoadamantane hydrochloride**, this document leverages experimental data from structurally similar adamantane derivatives, namely Amantadine (1-Aminoadamantane) and Memantine (1-Amino-3,5-dimethyladamantane), to provide a predictive overview of its potential off-target interactions. This information is crucial for researchers and drug development professionals in assessing the selectivity and potential side effects of this compound class.

Data Presentation: Receptor Binding Affinities

The following table summarizes the binding affinities (K_i , IC_{50}) of Amantadine and Memantine for various receptors. These values are indicative of the potential for **2-Aminoadamantane hydrochloride** to interact with these targets. It is important to note that the affinity of 2-Aminoadamantane itself may differ.

Receptor/Target	Ligand	Binding Affinity (μM)	Assay Type	Reference
NMDA Receptor (PCP site)	Amantadine	IC50: ~35 - 110	Electrophysiology, Binding Assays	[1][2]
Memantine	IC50: ~1.3 - 8.3	Electrophysiology, Binding Assays	[1][3]	
Sigma-1 Receptor	Amantadine	Potent Ligand (exact value not specified)	Binding Assays	[4]
5-HT3 Receptor	Amantadine	Mentioned as a potential target	Preclinical Investigations	[4]
Nicotinic Acetylcholine Receptor (α7)	Memantine	Potent Antagonist	In vitro studies	[5]
Dopaminergic System	Amantadine	Stimulates dopamine release and inhibits reuptake	Functional Assays	[6]
Influenza A M2 Proton Channel	Amantadine	Antiviral activity by blocking the channel	Virology Assays	[6][7]

Note: The affinity for the NMDA receptor can vary depending on the receptor subtype and the specific brain region being studied.[1]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of cross-reactivity. Below are representative protocols for key experiments.

Radioligand Binding Assay for NMDA Receptor Affinity

This protocol is a standard method to determine the binding affinity of a compound to the NMDA receptor, often using a radiolabeled ligand like [3H]MK-801 which binds to the phencyclidine (PCP) site within the ion channel.

- Membrane Preparation:
 - Homogenize brain tissue (e.g., cortex, cerebellum, or striatum) from a suitable animal model in a buffered solution.
 - Centrifuge the homogenate at low speed to remove nuclei and cell debris.
 - Centrifuge the resulting supernatant at high speed to pellet the membranes.
 - Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.
 - Resuspend the final membrane pellet in the assay buffer.
- Binding Assay:
 - In a multi-well plate, combine the prepared membranes, the radioligand ([3H]MK-801), and varying concentrations of the test compound (**2-Aminoadamantane hydrochloride**).
 - For non-specific binding determination, a separate set of wells should contain a high concentration of a known NMDA receptor blocker (e.g., unlabeled MK-801 or PCP).
 - Incubate the plate at a specific temperature for a duration sufficient to reach binding equilibrium.
 - Terminate the incubation by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
 - Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
 - Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
- Calculate the equilibrium dissociation constant (K_i) using the Cheng-Prusoff equation.

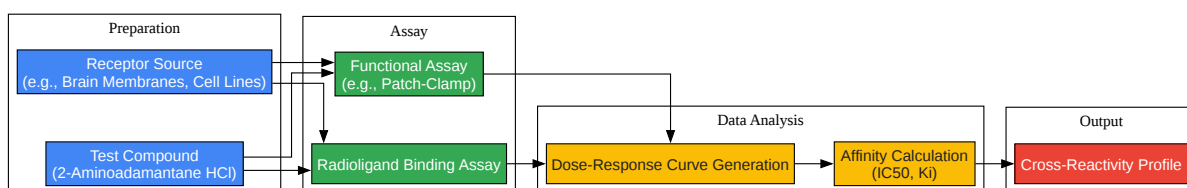
Whole-Cell Patch-Clamp Electrophysiology for Functional Activity

This technique measures the functional effect of a compound on the ion flow through NMDA receptor channels in response to an agonist.

- Cell Preparation:
 - Acutely dissociate neurons from a specific brain region (e.g., hippocampus) or use a cell line expressing NMDA receptors.
 - Plate the cells in a recording chamber on the stage of an inverted microscope.
- Patch-Clamp Recording:
 - Establish a whole-cell patch-clamp configuration on a single neuron using a glass micropipette filled with an internal solution.
 - Voltage-clamp the cell at a negative holding potential (e.g., -60 mV).
 - Perfuse the cell with an external solution containing an NMDA receptor agonist (e.g., NMDA or glutamate) and a co-agonist (e.g., glycine) to evoke an inward current.
 - Once a stable baseline current is established, apply the test compound (**2-Aminoadamantane hydrochloride**) at various concentrations through the perfusion system.

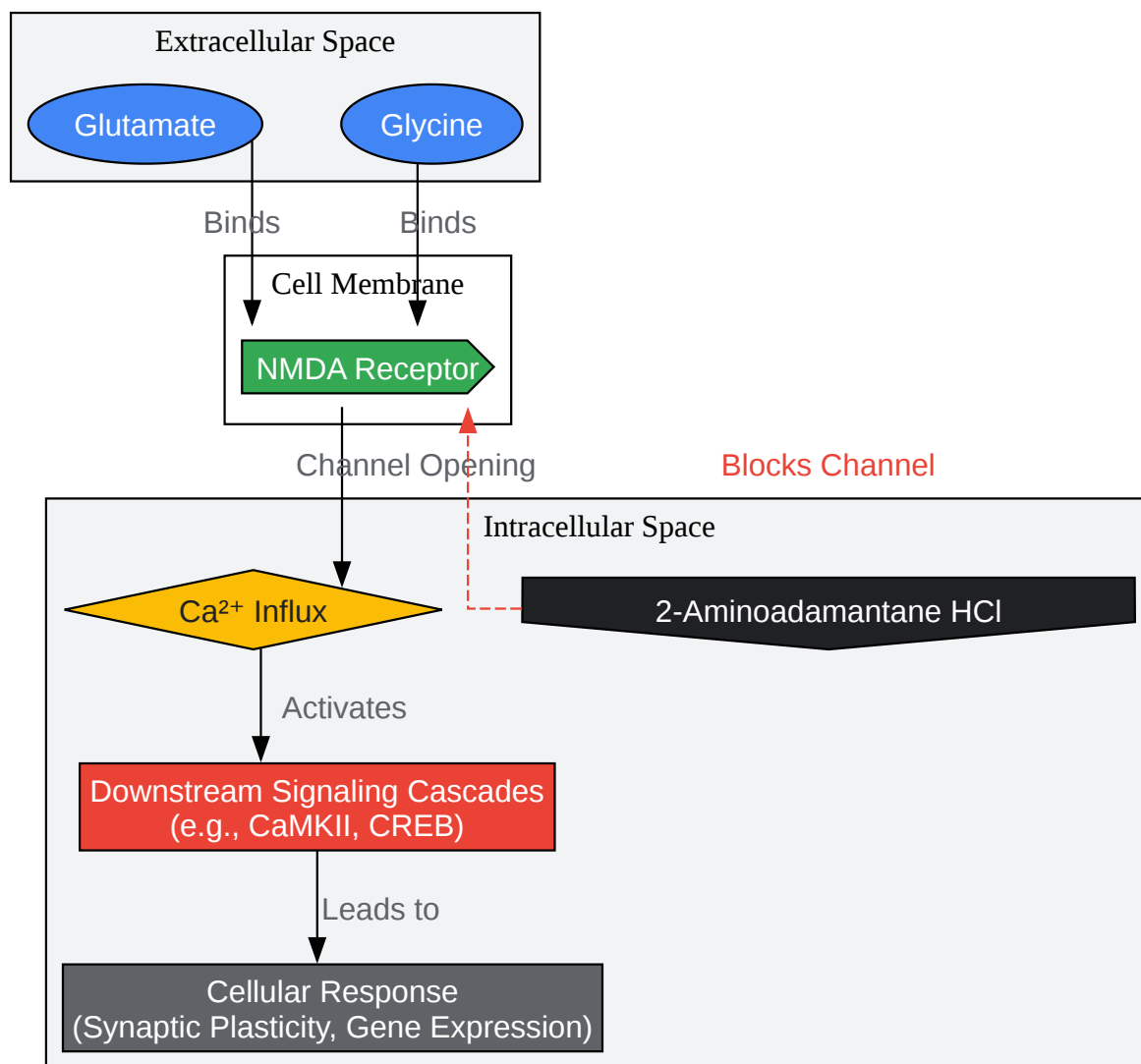
- Data Analysis:
 - Measure the peak amplitude of the NMDA-evoked current before and after the application of the test compound.
 - Calculate the percentage of inhibition of the current at each concentration of the test compound.
 - Plot the percentage of inhibition against the logarithm of the test compound concentration to generate a dose-response curve and determine the IC50 value.

Mandatory Visualizations



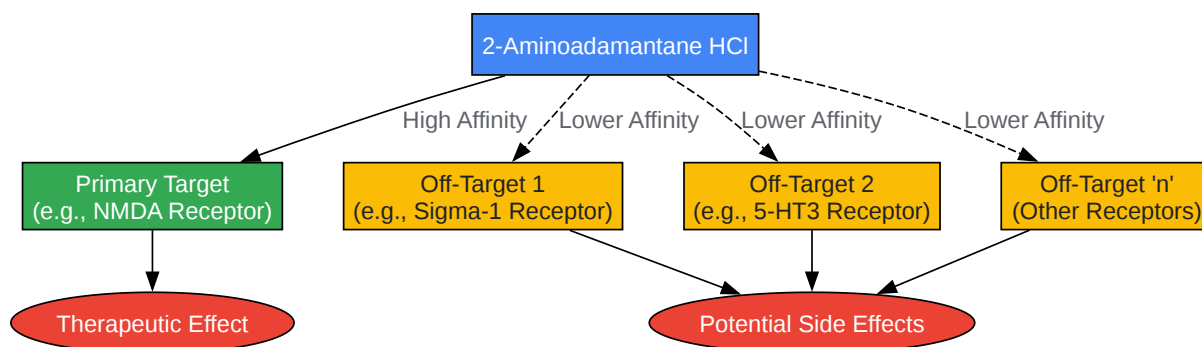
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Experimental workflow for cross-reactivity screening.



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Simplified NMDA receptor signaling pathway.



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Logical relationship of cross-reactivity.

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